N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide
Description
N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a dimethyl group and a 4-methylpyridine-3-carbonyl group
Properties
IUPAC Name |
N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-5-15-10-12(11)13(19)17-6-8-18(9-7-17)14(20)16(2)3/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDPDVDJJLRDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N2CCN(CC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide typically involves the reaction of piperazine with 4-methylpyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with dimethylamine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its interaction with a natural ligand, thereby modulating a biological pathway.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpiperazine: A simpler analogue with similar structural features but lacking the pyridine moiety.
4-methylpyridine-3-carboxamide: Contains the pyridine moiety but lacks the piperazine ring.
Uniqueness
N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide is unique due to the combination of the piperazine ring and the pyridine moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
